Cas no 25020-13-7 (Fructose-histidine)

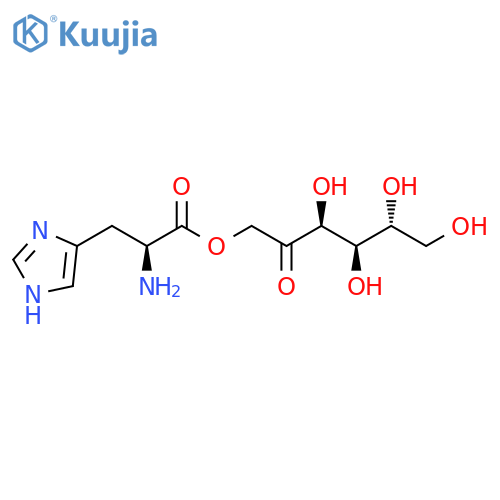

Fructose-histidine structure

商品名:Fructose-histidine

CAS番号:25020-13-7

MF:C12H19N3O7

メガワット:317.295163393021

CID:2086053

Fructose-histidine 化学的及び物理的性質

名前と識別子

-

- Fructose-histidine

-

- インチ: 1S/C12H19N3O7/c13-7(1-6-2-14-5-15-6)12(21)22-4-9(18)11(20)10(19)8(17)3-16/h2,5,7-8,10-11,16-17,19-20H,1,3-4,13H2,(H,14,15)/t7-,8+,10+,11+/m0/s1

- InChIKey: CJYXLKPEYVVNDY-SCVMZPAESA-N

- ほほえんだ: C(OC(=O)[C@H](CC1N=CNC=1)N)C([C@H]([C@@H]([C@@H](CO)O)O)O)=O

Fructose-histidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F792590-100mg |

Fructose-histidine |

25020-13-7 | 100mg |

$ 1774.00 | 2023-09-07 | ||

| TRC | F792590-10mg |

Fructose-histidine |

25020-13-7 | 10mg |

$ 230.00 | 2023-09-07 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | F792590-10mg |

(((4s,5r)-2,3,4,5-tetrahydroxytetrahydro-2h-pyran-2-yl)methyl)-l-histidine |

25020-13-7 | 10mg |

¥1800.00 | 2023-09-15 | ||

| A2B Chem LLC | AX37674-100mg |

Fructose-histidine |

25020-13-7 | 100mg |

$3223.00 | 2024-04-20 | ||

| A2B Chem LLC | AX37674-10mg |

Fructose-histidine |

25020-13-7 | 10mg |

$651.00 | 2024-04-20 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | F792590-100mg |

(((4s,5r)-2,3,4,5-tetrahydroxytetrahydro-2h-pyran-2-yl)methyl)-l-histidine |

25020-13-7 | 100mg |

¥14400.00 | 2023-09-15 |

Fructose-histidine 関連文献

-

Bin Wu,Xiaofeng Shi,Wei Han,Taishan Wang,Chunru Wang,Li Jiang RSC Adv. 2018 8 31793

-

Huan Li,Hongyu Chen,Mingxia Li,Qiujun Lu,Youyu Zhang,Shouzhuo Yao New J. Chem. 2019 43 5423

25020-13-7 (Fructose-histidine) 関連製品

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬